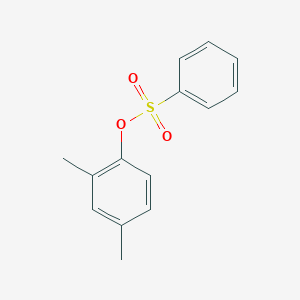

2,4-Dimethylphenyl benzenesulfonate

Description

Properties

Molecular Formula |

C14H14O3S |

|---|---|

Molecular Weight |

262.33 g/mol |

IUPAC Name |

(2,4-dimethylphenyl) benzenesulfonate |

InChI |

InChI=1S/C14H14O3S/c1-11-8-9-14(12(2)10-11)17-18(15,16)13-6-4-3-5-7-13/h3-10H,1-2H3 |

InChI Key |

OZQXQINQPWLZQF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC=CC=C2)C |

Canonical SMILES |

CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Dimethylphenyl Benzenesulfonate and Its Functional Analogues

Direct Esterification Pathways

Direct esterification represents the most straightforward approach to synthesizing 2,4-dimethylphenyl benzenesulfonate (B1194179). This typically involves the direct coupling of a phenolic compound with a benzenesulfonyl derivative.

Reaction of 2,4-Dimethylphenol (B51704) with Benzenesulfonyl Halides

The most common direct synthesis of 2,4-dimethylphenyl benzenesulfonate is achieved through the reaction of 2,4-dimethylphenol with a benzenesulfonyl halide, typically benzenesulfonyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, where the phenolic oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. The presence of a base is crucial to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

The general reaction is as follows:

Reaction of 2,4-Dimethylphenol with Benzenesulfonyl Chloride

This method is versatile and can be applied to a variety of substituted phenols and sulfonyl chlorides, allowing for the synthesis of a wide range of functional analogues. For instance, phenols with varying electronic and steric properties, such as 2-chlorophenol, 2-nitrophenol, and 3,5-dimethylphenol, have been successfully reacted with sulfonyl chlorides to produce the corresponding sulfonate esters in good to excellent yields researchgate.net.

Optimization of Reaction Conditions: Catalysis and Solvent Effects

The efficiency of the direct esterification can be significantly influenced by the choice of catalyst and solvent.

Catalysis: Pyridine (B92270) is a commonly used base and catalyst in this reaction. It serves a dual purpose: it acts as an acid scavenger, neutralizing the HCl produced, and as a nucleophilic catalyst. The pyridine first attacks the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the phenoxide ion than the original sulfonyl chloride, thus accelerating the reaction rate researchgate.net.

Phase-transfer catalysis (PTC) offers a powerful alternative for optimizing the reaction conditions, especially when dealing with reactants in immiscible phases (e.g., an aqueous solution of the phenoxide and an organic solution of the sulfonyl chloride). Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the sulfonyl chloride. This technique can lead to higher yields, milder reaction conditions, and reduced reaction times. The use of PTC is particularly advantageous in industrial applications as it can eliminate the need for hazardous or expensive anhydrous solvents unimi.itaustinpublishinggroup.com.

Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents like dichloromethane (B109758) or chloroform (B151607) are often employed as they are inert and effectively dissolve the reactants nih.govresearchgate.net. Solvent-free conditions have also been explored and found to be highly efficient in some cases. For instance, the esterification of phenols with acid chlorides using a catalytic amount of TiO2 at room temperature under solvent-free conditions has been reported to give excellent yields . This approach aligns with the principles of green chemistry by minimizing solvent waste.

Indirect Synthetic Routes via Intermediate Derivatization

Preparation of Sulfonyl Chloride Precursors

The synthesis of this compound relies on the availability of benzenesulfonyl chloride or its derivatives. Benzenesulfonyl chloride is typically prepared via the chlorosulfonation of benzene (B151609) using an excess of chlorosulfonic acid. The reaction is generally conducted at a controlled temperature to prevent the formation of byproducts such as diphenyl sulfone orgsyn.orgorgsyn.org.

For the synthesis of functional analogues, substituted benzenesulfonyl chlorides are required. For example, 2,4-dimethylbenzenesulfonyl chloride, a precursor for a functional analogue, is synthesized by the chlorosulfonation of m-xylene (B151644). The reaction conditions, including temperature and the ratio of reactants, are controlled to favor the formation of the desired 2,4-isomer patsnap.comgoogle.com.

Alternatively, benzenesulfonyl chloride can be prepared from sodium benzenesulfonate by reacting it with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) orgsyn.org.

| Precursor | Reagent | Product | Reference |

| Benzene | Chlorosulfonic Acid | Benzenesulfonyl Chloride | orgsyn.orgorgsyn.org |

| m-Xylene | Chlorosulfonic Acid | 2,4-Dimethylbenzenesulfonyl Chloride | patsnap.comgoogle.com |

| Sodium Benzenesulfonate | Phosphorus Pentachloride | Benzenesulfonyl Chloride | orgsyn.org |

Formation from Sulfonate Salts

An alternative indirect route involves the reaction of a sulfonate salt, such as sodium 2,4-dimethylphenoxide, with benzenesulfonyl chloride. This method is particularly useful when the phenol (B47542) is more readily available or easier to handle as its salt. The reaction is often carried out in a two-phase system with the aid of a phase-transfer catalyst to facilitate the interaction between the ionic phenoxide and the organic-soluble sulfonyl chloride.

Another variation of this approach is the reaction of an alkali metal phenol sulfonate with an acyl halide in the presence of an organic solvent and a phase-transfer catalyst to produce acyloxybenzene sulfonate salts. This highlights the utility of sulfonate salts as precursors in the synthesis of more complex sulfonate esters.

Stereoselective and Regioselective Synthesis Strategies

While this compound is an achiral molecule, and therefore stereoselectivity is not a concern in its synthesis, regioselectivity is a critical aspect, particularly in the preparation of its precursors and functional analogues.

The synthesis of 2,4-dimethylbenzenesulfonyl chloride, a key precursor for a functional analogue of the target molecule, provides a clear example of the importance of regioselectivity. The chlorosulfonation of m-xylene can potentially yield several isomers. However, by carefully controlling the reaction conditions, the sulfonation can be directed to favor the formation of the 2,4-disubstituted product. The directing effects of the two methyl groups on the aromatic ring play a crucial role in determining the position of the incoming sulfonyl chloride group. Studies on the sulfonation of m-xylene with sulfuric acid have shown that the 4-position is highly favored, with the 2-position being the next most likely site of substitution, and the 5-position being the least favored researchgate.netgoogle.comgoogle.com. This inherent regioselectivity is exploited in the synthesis of the 2,4-dimethylbenzenesulfonyl chloride precursor.

The table below summarizes the isomer distribution in the sulfonation of m-xylene under specific conditions as reported in the literature researchgate.net.

| Isomer | Percentage (%) |

| 2-sulfonated | 14.5 ± 0.6 |

| 4-sulfonated | 84.3 ± 0.6 |

| 5-sulfonated | 1.2 ± 0.2 |

This data underscores the high degree of regiocontrol that can be achieved in the synthesis of the sulfonyl chloride precursor, which is essential for the subsequent synthesis of the desired sulfonate ester.

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The growing emphasis on environmental stewardship in the chemical industry has spurred significant research into sustainable and green synthetic methodologies. For the production of this compound and its functional analogues, these approaches aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of exploration include the use of alternative energy sources, eco-friendly catalysts, and greener solvent systems.

One of the prominent green chemistry techniques being explored is the use of microwave irradiation to accelerate chemical reactions. nih.govorganic-chemistry.orgacs.org In traditional synthesis, the formation of sulfonate esters often requires prolonged reaction times and high temperatures, leading to significant energy consumption. Microwave-assisted synthesis offers a compelling alternative by enabling rapid and uniform heating of the reaction mixture. This can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles, thereby minimizing the formation of byproducts. nih.govorganic-chemistry.org For instance, the synthesis of sulfonamides directly from sulfonic acids has been efficiently achieved using microwave irradiation, a method that avoids the need to isolate reactive intermediates like sulfonyl chlorides. organic-chemistry.orgacs.org

Another innovative approach is the application of ultrasound-assisted synthesis , also known as sonochemistry. This technique utilizes the energy of ultrasonic waves to induce acoustic cavitation in the reaction medium, creating localized hot spots with extremely high temperatures and pressures. nih.govresearchgate.net This can enhance reaction rates and yields for a variety of chemical transformations. nih.gov The synthesis of various heterocyclic compounds has demonstrated the benefits of ultrasound irradiation, offering a faster and higher-yielding alternative to conventional methods. researchgate.net This energy-efficient method could potentially be adapted for the esterification of 2,4-dimethylphenol with benzenesulfonyl chloride, reducing the reliance on conventional heating.

The development of eco-friendly catalysts is another cornerstone of green synthesis. Research is ongoing to replace traditional and often hazardous catalysts with more benign alternatives. For the synthesis of related sulfonamide derivatives, eco-friendly methods have been developed that yield high quantities of the desired product. researchgate.net Furthermore, the use of solid acid catalysts is being investigated for various organic reactions, offering advantages such as ease of separation from the reaction mixture, reusability, and reduced waste generation. sharif.edu For the synthesis of this compound, exploring solid acid catalysts could provide a more sustainable alternative to homogeneous acid catalysts that are difficult to recover and often generate significant waste.

Solvent selection plays a crucial role in the environmental footprint of a chemical process, as solvents can account for a significant portion of the total mass of raw materials used in a synthesis. nih.gov Green chemistry principles advocate for the use of safer, more environmentally benign solvents, or ideally, the elimination of solvents altogether (solvent-free synthesis). cmu.edu Water is an ideal green solvent due to its non-toxic and non-flammable nature. While the reactants for the synthesis of this compound may have limited water solubility, the use of aqueous micellar conditions, where surfactants form nanoparticles that can solubilize organic reactants, has shown promise for various coupling reactions, improving sustainability by reducing the need for organic solvents. nih.gov

The table below summarizes a comparative overview of traditional versus potential green synthetic approaches for aryl sulfonates, highlighting the key advantages of adopting sustainable methodologies.

| Parameter | Traditional Synthesis | Green Chemistry Approaches |

| Energy Source | Conventional heating (e.g., oil bath, heating mantle) | Microwave irradiation, Ultrasound |

| Reaction Time | Often several hours to days | Minutes to a few hours |

| Catalysts | Homogeneous acids or bases (e.g., pyridine) | Heterogeneous solid acids, reusable catalysts |

| Solvents | Volatile organic compounds (VOCs) (e.g., dichloromethane, toluene) | Water, ionic liquids, deep eutectic solvents, or solvent-free conditions |

| Waste Generation | Higher due to catalyst and solvent use, and potential side reactions | Minimized through higher yields, catalyst recycling, and use of benign solvents |

| Atom Economy | Can be lower due to the use of stoichiometric reagents | Potentially higher due to improved selectivity and reduced byproduct formation |

While specific research on the green synthesis of this compound is still emerging, the principles and techniques established for other sulfonate esters and related aromatic compounds provide a clear roadmap for developing more sustainable manufacturing processes for this important chemical intermediate. Future research will likely focus on integrating these green chemistry principles to create a holistic, environmentally friendly synthesis route from starting materials to the final product.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,4 Dimethylphenyl Benzenesulfonate

Role of the Benzenesulfonate (B1194179) Moiety as a Leaving Group

The utility of sulfonate esters in organic synthesis is largely attributed to their function as excellent leaving groups, often compared to or exceeding the reactivity of halides. A good leaving group is defined by its ability to stabilize the negative charge it acquires after heterolytic bond cleavage. The benzenesulfonate anion is particularly stable because its negative charge is delocalized across the three oxygen atoms and the sulfur atom through resonance. pearson.commasterorganicchemistry.com This inherent stability makes the departure of the benzenesulfonate group thermodynamically favorable. pearson.com

Nucleophilic substitution reactions are fundamental in organic chemistry, and sulfonate esters are classic substrates for these transformations. pitt.edu The specific pathway, either unimolecular (SN1) or bimolecular (SN2), is determined by factors such as the structure of the electrophile, the strength of the nucleophile, and the solvent. pressbooks.publibretexts.org

While classic SN1 and SN2 reactions occur at sp³-hybridized carbon centers, the principles governing the leaving group's ability are directly applicable to aryl sulfonates. organic-chemistry.org In the context of 2,4-dimethylphenyl benzenesulfonate, nucleophilic attack can occur at the sp²-hybridized aromatic carbon (C–O bond cleavage) or the sulfur atom (S–O bond cleavage). acs.org

SN2 Pathway : This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. youtube.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. pitt.edu For sulfonate esters, SN2 reactions are favored by primary or secondary alkyl substrates and strong nucleophiles in polar aprotic solvents. libretexts.orgmasterorganicchemistry.com In the case of this compound, an SN2-type attack at the sulfur atom (a sulfonyl-transfer reaction) is a common pathway. koreascience.kr

SN1 Pathway : This pathway proceeds through a carbocation intermediate, which is then attacked by the nucleophile. organic-chemistry.org The rate-determining step is the formation of this carbocation, meaning the reaction rate depends only on the substrate concentration. youtube.com SN1 reactions are favored for tertiary substrates that can form stable carbocations and are facilitated by polar protic solvents that can stabilize both the carbocation intermediate and the departing leaving group. pressbooks.publibretexts.org Due to the instability of aryl cations, a classic SN1 reaction at the 2,4-dimethylphenyl ring is highly disfavored.

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two-step, via carbocation intermediate | One-step, concerted reaction |

| Substrate Preference | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |

| Solvent Preference | Polar Protic (e.g., H₂O, ROH) | Polar Aprotic (e.g., Acetone, DMSO) |

| Stereochemistry | Racemization | Inversion of configuration |

The departure of the benzenesulfonate group is both kinetically and thermodynamically favorable. Kinetically, the polar S-O and C-O bonds are susceptible to nucleophilic attack. Thermodynamically, the stability of the resulting benzenesulfonate anion drives the reaction forward.

Studies on the nucleophilic substitution reactions of substituted aryl benzenesulfonates show that the reaction rates are significantly influenced by the electronic nature of substituents on both the leaving group (benzenesulfonate) and the aryl ring (phenoxide). koreascience.kr For reactions of aryl benzenesulfonates with various nucleophiles, the rate increases with the electron-withdrawing ability of substituents on the benzenesulfonate ring, which further stabilizes the resulting anion. Conversely, electron-donating groups on the phenoxide portion can also affect the reaction pathway. science.gov Kinetic studies often yield large positive Hammett values (ρ), indicating that a negative charge develops at the reaction center in the transition state, consistent with a nucleophilic attack mechanism. koreascience.kr The departure of the leaving group is considered to be well-advanced in the transition state of the rate-determining step for many of these reactions.

Aromatic Reactivity of the 2,4-Dimethylphenyl Ring

The reactivity of the 2,4-dimethylphenyl ring towards aromatic substitution is controlled by the directing effects of its three substituents: two methyl groups and one benzenesulfonyloxy group.

In electrophilic aromatic substitution (EAS), the rate and regioselectivity of the reaction are dictated by the electronic properties of the substituents already present on the ring. lumenlearning.com

Methyl Groups (-CH₃) : The two methyl groups at positions 2 and 4 are activating substituents. oneonta.edu They donate electron density to the aromatic ring through induction and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. minia.edu.eglibretexts.org Methyl groups are ortho- and para-directors.

The combined effect of one activating ortho/para director (-CH₃ at position 2), one activating para director (-CH₃ at position 4), and one deactivating ortho/para director (-OSO₂Ph at position 1) makes the 2,4-dimethylphenyl ring highly susceptible to electrophilic attack at the remaining open positions (3, 5, and 6), with the precise location depending on steric hindrance and the relative strengths of the directing groups.

For nucleophilic aromatic substitution (SNAr), the ring is generally not reactive. SNAr requires the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate, which are absent in this molecule. acs.orgresearchgate.net

| Substituent | Effect on Reactivity | Directing Effect | Mechanism of Effect |

|---|---|---|---|

| -OH, -NH₂ | Strongly Activating | Ortho, Para | Resonance Donation |

| -CH₃, -R | Weakly Activating | Ortho, Para | Induction/Hyperconjugation |

| -Cl, -Br | Weakly Deactivating | Ortho, Para | Inductive Withdrawal > Resonance Donation |

| -OSO₂R (Aryl Sulfonate) | Deactivating | Ortho, Para | Strong Inductive Withdrawal > Weak Resonance Donation |

| -NO₂, -CN, -COR | Strongly Deactivating | Meta | Inductive and Resonance Withdrawal |

Mechanisms of Functionalization and Derivatization Reactions

The functionalization of this compound can proceed through the cleavage of several different bonds, offering versatile pathways for synthesizing a range of derivatives. sioc-journal.cn

The primary modes of reactivity involve the cleavage of the C–O, S–O, or C–S bonds.

C–O Bond Cleavage : The cleavage of the bond between the 2,4-dimethylphenyl ring and the sulfonate oxygen is a key step in many cross-coupling reactions. nih.govrsc.org In these transformations, typically catalyzed by transition metals like palladium or nickel, the arylsulfonate group acts as a pseudohalide leaving group. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the aromatic ring, providing access to complex molecular architectures.

S–O Bond Cleavage : Cleavage of the sulfur-oxygen bond is another important reaction pathway. sioc-journal.cn This can occur via nucleophilic attack at the sulfur center, resulting in the transfer of the benzenesulfonyl group to the nucleophile. koreascience.kr Alternatively, under specific conditions such as visible-light photoredox catalysis, the S–O bond can undergo homolytic cleavage to generate a sulfonyl radical. nih.govrsc.orgrsc.org This reactive intermediate can then participate in various addition and sulfonylation reactions.

C–S Bond Cleavage : Though less common, cleavage of the carbon-sulfur bond within the benzenesulfonate moiety can be achieved under certain conditions, such as with strong bases or specific catalysts. sioc-journal.cn This pathway can be used to prepare bulky diaryl ethers, particularly when the benzenesulfonyl ring contains electron-withdrawing groups. sioc-journal.cn

| Bond Cleaved | Reaction Type | Typical Conditions | Products |

|---|---|---|---|

| Aryl C–O | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Pd or Ni catalyst, Base | Biaryls, Aryl amines, Aryl ethers |

| S–O | Sulfonyl Transfer (Nucleophilic Substitution) | Nucleophiles (e.g., amines, alkoxides) | Sulfonamides, Sulfonate esters |

| S–O | Radical Formation | Visible light, Photocatalyst | Vinyl sulfones (via addition to alkenes) |

| Aryl C–S | Diaryl Ether Synthesis | K₃PO₄, Phenols | Bulky ortho-substituted diaryl ethers |

Chemo- and Regioselectivity Studies in Complex Transformations

The chemoselectivity of aryl benzenesulfonates, including this compound, is primarily dictated by the competition between cleavage of the C–O bond and the S–O bond. The regioselectivity, on the other hand, becomes a critical consideration in reactions involving substituted aromatic rings, such as the 2,4-dimethylphenyl group, where multiple reaction sites are available.

In nucleophilic substitution reactions, aryl benzenesulfonates can react with nucleophiles at either the sulfonyl-sulfur atom (S–O bond cleavage) or the ipso-carbon of the aryl ring (C–O bond cleavage). Studies on similar systems, such as the reactions of various substituted aryl benzenesulfonates with amines, have shown that both pathways are possible and compete with each other researchgate.netacs.org. The preferred pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the substituents on both the benzenesulfonate and the phenyl rings. For this compound, the electron-donating nature of the two methyl groups on the phenyl ring would be expected to influence the electrophilicity of the ipso-carbon.

Palladium-catalyzed cross-coupling reactions represent another major area where the chemo- and regioselectivity of aryl sulfonates are crucial. In these reactions, the aryl sulfonate acts as an electrophilic partner. The regioselectivity of such reactions would be of paramount importance if the 2,4-dimethylphenyl ring were to contain other potential leaving groups. However, in the case of this compound itself, the primary regiochemical question in a cross-coupling reaction would be the site of coupling on the nucleophilic partner, which is determined by the specific reaction mechanism (e.g., Suzuki, Heck, Buchwald-Hartwig).

To illustrate the potential outcomes in such reactions, a hypothetical data table is presented below, based on general principles of reactivity for analogous compounds. It is important to note that this table is a conceptual representation and not based on specific experimental results for this compound due to the lack of available data.

Table 1: Hypothetical Chemo- and Regioselectivity in Reactions of this compound

| Reaction Type | Nucleophile/Reagent | Dominant Pathway | Expected Major Product(s) |

| Nucleophilic Substitution | Strong, soft nucleophile (e.g., Thiophenolate) | C–O Cleavage | 2,4-Dimethylphenyl sulfide (B99878) derivative |

| Nucleophilic Substitution | Hard, basic nucleophile (e.g., Alkoxide) | S–O Cleavage | Benzenesulfonic acid salt and 2,4-dimethylphenol (B51704) |

| Suzuki Coupling | Arylboronic acid / Pd catalyst | C–O Cleavage | Substituted biaryl |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | C–O Cleavage | N-Aryl-2,4-dimethylaniline derivative |

Detailed research findings on the specific chemo- and regioselectivity of this compound would require dedicated experimental studies. Such studies would involve systematic variation of reaction conditions, including catalysts, ligands, solvents, and nucleophiles, followed by rigorous product analysis to quantify the distribution of isomers and byproducts. The data from such investigations would be invaluable for synthetic chemists seeking to utilize this compound in the construction of complex molecular architectures.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules. It offers a balance between accuracy and computational cost, making it ideal for calculating the electronic structure and optimizing the geometry of compounds like 2,4-dimethylphenyl benzenesulfonate (B1194179). These calculations provide the foundation for understanding the molecule's stability, spectroscopic properties, and reactivity. Quantum chemical calculations are frequently used to investigate molecular properties and reaction mechanisms. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex electron exchange and correlation energies, while the basis set is the set of mathematical functions used to build the molecular orbitals.

For molecules similar to 2,4-dimethylphenyl benzenesulfonate, a range of XC functionals are commonly employed. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are particularly popular.

Commonly Used DFT Functionals:

B3LYP: A widely used hybrid functional known for its good performance in predicting geometries and energies for a broad range of organic molecules.

ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it well-suited for studying systems where non-covalent interactions are important. nih.gov

M06-2X: A high-nonlocality hybrid meta-GGA functional that often provides excellent results for main-group thermochemistry and reaction barrier heights.

The choice of basis set determines the flexibility given to electrons to occupy space. Larger basis sets provide more accuracy but at a higher computational cost.

Typical Basis Sets:

Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)):* These are computationally efficient and widely used for geometry optimizations and frequency calculations of organic compounds.

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy single-point energy calculations.

The selection of a specific functional and basis set combination is typically validated by comparing calculated results with available experimental data for related compounds.

| Component | Example | Primary Application/Strength |

|---|---|---|

| Exchange-Correlation Functional | B3LYP | General purpose, good for molecular geometries. |

| ωB97X-D | Good for reaction barriers and non-covalent interactions. nih.gov | |

| Basis Set | 6-31G* | Standard for initial geometry optimizations. |

| cc-pVTZ | Used for high-accuracy energy calculations. |

Once the molecule's geometry is optimized using DFT, the same level of theory can be used to predict various spectroscopic parameters. These theoretical spectra are invaluable for interpreting experimental data and confirming the compound's structure. For instance, the purity and structure of related sulfonamides have been confirmed by recording their infrared and NMR spectra. nih.gov

IR Spectroscopy: Theoretical vibrational frequencies are calculated by analyzing the second derivatives of the energy. These frequencies correspond to the stretching and bending modes of the chemical bonds (e.g., S=O, C-S, C-O). Comparing the calculated IR spectrum with the experimental one helps assign the observed peaks to specific molecular motions.

NMR Spectroscopy: Magnetic shielding tensors can be calculated to predict the chemical shifts (δ) of NMR-active nuclei like ¹H and ¹³C. These predictions help in the assignment of complex experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions. This allows for the prediction of the absorption wavelengths (λmax) in the UV-Vis spectrum, providing insight into the electronic structure and chromophores within the molecule. For example, DFT calculations have been used to reveal that a zwitterionic structure in a related compound results in an absorption band at a much longer wavelength. researchgate.net

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is essential for understanding the detailed mechanism of chemical reactions. nih.gov By mapping the potential energy surface (PES), chemists can identify the lowest energy path from reactants to products, which involves locating crucial points like transition states and intermediates.

For esters like this compound, a key reaction is hydrolysis. Computational studies on the alkaline hydrolysis of related aryl benzenesulfonates have explored whether the reaction proceeds through a concerted or a stepwise mechanism. acs.org This involves modeling the approach of a nucleophile (e.g., hydroxide) to the sulfur atom and the subsequent departure of the aryloxide leaving group. acs.org

The most critical information derived from a reaction pathway calculation is the activation energy (Ea or ΔG‡). This is the energy difference between the reactants and the transition state and is the primary determinant of the reaction rate.

Computational methods trace reaction pathways starting from the transition state structure, which is a first-order saddle point on the potential energy surface. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This profile reveals whether the reaction is exothermic or endothermic and provides the height of the energy barriers that must be overcome. For example, DFT calculations have been used to investigate the energy barriers for reductive eliminations from metal complexes. nih.gov

Analyzing the geometry of the transition state provides deep insight into the reaction mechanism. For the hydrolysis of a benzenesulfonate ester, chemists can examine the lengths of the incoming nucleophile-sulfur bond and the outgoing sulfur-leaving group bond. acs.org

In a concerted mechanism , bond formation and bond breaking occur simultaneously in a single step. The transition state would show partial bonds to both the incoming nucleophile and the outgoing leaving group.

In a stepwise mechanism , the reaction proceeds through a high-energy intermediate. This would involve two transition states, one for the formation of the intermediate and one for its breakdown.

By generating 2-D potential energy surfaces defined by the S-O distances to the nucleophile and the leaving group, researchers can computationally distinguish between these pathways. acs.org The analysis suggests that for many aryl benzenesulfonates, the reaction is concerted, with significant bond formation to the nucleophile but relatively little bond cleavage to the leaving group in the transition state. acs.org

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT calculations are excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. researchgate.net MD simulations calculate the trajectory of every atom in the system by solving Newton's equations of motion, providing a "movie" of molecular movement. researchgate.netrsc.org

For a molecule like this compound, which has rotational freedom around the C-O and S-O bonds, MD simulations can be used to explore its conformational landscape. The molecule is not rigid; the two aromatic rings can rotate relative to each other. MD simulations can reveal:

Preferred Conformations: By simulating the molecule's motion over nanoseconds, one can identify the most frequently adopted, and therefore most stable, conformations.

Conformational Flexibility: The simulations show how the molecule flexes and bends at a given temperature, providing information on the range of accessible shapes. This includes analyzing key dihedral angles to understand the rotational barriers between different conformers.

Solvent Effects: By including solvent molecules in the simulation box, MD can model how the environment influences the conformational preferences of the molecule.

This dynamic information is crucial for understanding how the molecule might fit into an enzyme's active site or interact with other molecules in solution. MD simulations are a powerful tool for bridging the gap between static quantum chemical pictures and the dynamic reality of molecular behavior. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It translates the complex, delocalized molecular wavefunctions into a more intuitive Lewis-like structure of localized bonds and lone pairs. This approach allows for a quantitative understanding of charge transfer and delocalization effects, which are crucial for determining molecular stability and reactivity.

The core of NBO analysis involves the study of interactions between "donor" (filled) and "acceptor" (unfilled) orbitals. The stabilization energy associated with these interactions, denoted as E(2), is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction and greater delocalization of electron density from the donor to the acceptor orbital. These interactions, often referred to as hyperconjugation, are key to understanding the stability of a molecule.

In a hypothetical NBO analysis of this compound, key interactions would likely involve the delocalization of electron density from:

The lone pairs of the oxygen atoms in the sulfonate group.

The π-bonds of the two aromatic rings.

The C-H and C-C sigma bonds of the methyl groups.

These donor orbitals could interact with the antibonding (σ* or π) orbitals within the molecule. For instance, delocalization from the oxygen lone pairs into the antibonding orbitals of the sulfur-oxygen or sulfur-phenyl bonds would be anticipated. Similarly, π-π interactions between the two aromatic rings could be quantified. The analysis provides a detailed picture of the intramolecular charge transfer (ICT) pathways.

Table 1: Hypothetical Donor-Acceptor Interactions for NBO Analysis of this compound

This table illustrates the types of interactions that would be quantified in an NBO study. The actual stabilization energies would require specific computational calculations.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| Oxygen Lone Pair (LP O) | Antibonding (σ* S-O) | Data not available | Hyperconjugation |

| Oxygen Lone Pair (LP O) | Antibonding (σ* S-C) | Data not available | Hyperconjugation |

| Phenyl Ring π-orbital | Phenyl Ring π-orbital | Data not available | π-Delocalization |

| Methyl C-H σ-bond | Phenyl Ring π-orbital | Data not available | Hyperconjugation |

Studies on Aromaticity and Tautomeric Equilibria

Aromaticity:

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a delocalized system of π-electrons. This stability is typically associated with molecules following Hückel's rule (4n+2 π-electrons). While benzene (B151609) is the archetypal aromatic compound, various computational methods are used to quantify the degree of aromaticity in more complex systems.

Commonly used indices for aromaticity include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Large negative NICS values are indicative of aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the geometric criterion of bond length equalization. A HOMA value close to 1 suggests a high degree of aromaticity, while values close to 0 indicate a non-aromatic system.

For this compound, separate aromaticity studies would be conducted for the benzenesulfonate ring and the 2,4-dimethylphenyl ring. It would be expected that both rings exhibit strong aromatic character. However, the substituents (the sulfonate ester group and the two methyl groups) could slightly modulate the electron density and, consequently, the aromaticity of each ring. Research on substituted benzenes has shown that both electron-donating and electron-withdrawing groups can influence aromaticity.

Tautomeric Equilibria:

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. The most well-known form is keto-enol tautomerism. For a molecule to exhibit tautomerism, it must possess specific functional groups that allow for this proton transfer.

An analysis of the structure of this compound reveals no potential for common tautomeric equilibria. The molecule lacks the necessary functional groups for keto-enol, imine-enamine, or other standard forms of tautomerism. The protons are attached to carbon atoms of the aromatic rings and the methyl groups, and there are no suitable acceptor sites that would lead to a stable tautomeric form. Therefore, studies on tautomeric equilibria for this specific compound are not applicable.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as an Intermediate in Multi-Step Organic Synthesis

The primary application of 2,4-Dimethylphenyl benzenesulfonate (B1194179) in organic synthesis is as a reactive intermediate. The sulfonate moiety activates the substituted phenyl ring, enabling transformations that would be difficult to achieve with the corresponding phenol (B47542) (2,4-dimethylphenol) directly.

Synthesis of Complex Aromatic Compounds and Heterocycles

In the construction of intricate molecular architectures, the ability to form new carbon-carbon and carbon-heteroatom bonds with precision is paramount. Aryl sulfonates, including 2,4-Dimethylphenyl benzenesulfonate, serve as effective electrophiles in transition metal-catalyzed cross-coupling reactions. These reactions are foundational in modern synthetic chemistry.

The benzenesulfonate group is a competent leaving group, comparable to halides in reactivity, making it a valuable alternative to aryl halides or triflates in cross-coupling reactions. researchgate.netacs.org For instance, in Suzuki-Miyaura couplings, a palladium catalyst can facilitate the reaction between this compound and an organoboron reagent. This process involves the oxidative addition of the aryl C–O bond to the palladium center, followed by transmetalation and reductive elimination to form a new biaryl compound. This strategy allows the 2,4-dimethylphenyl unit to be incorporated into larger, more complex aromatic systems.

Furthermore, this reactivity extends to the synthesis of heterocycles, which are core structures in many pharmaceuticals and agrochemicals. souleresearchgroup.org Palladium-catalyzed direct C–H arylation methodologies can employ aryl sulfonates as the arylating agent. chemrevlett.com In such a sequence, this compound could react with a heterocycle, forming a direct bond between the 2,4-dimethylphenyl ring and the heterocyclic core, further demonstrating its utility in generating diverse molecular scaffolds.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Significance |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, Phosphine (B1218219) Ligand | Aryl-Aryl, Aryl-Vinyl | Construction of biaryl and styrenyl systems. acs.org |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd Catalyst, Bulky Phosphine Ligand | Aryl-Nitrogen | Synthesis of arylamines and N-heterocycles. science.gov |

| Sonogashira | Terminal Alkyne | Pd/Cu Catalyst System | Aryl-Alkyne | Formation of aryl-substituted acetylenes. |

Precursor to Biologically Active Compounds (Focus on Chemical Synthesis)

The synthetic versatility of this compound makes it a key precursor in the synthesis of biologically active molecules. Its role as a stable, yet reactive, intermediate allows for the controlled, stepwise assembly of complex pharmaceutical targets.

A notable example is its use in the synthesis of dual angiotensin II and endothelin A receptor antagonists, compounds investigated for the treatment of cardiovascular diseases. googleapis.com Patent literature describes the use of a related compound, isopropyl 2-(2,4-dimethylphenyl)benzenesulfonate, as a key intermediate in the synthetic pathway. googleapis.comgoogle.com The sulfonate is employed as a handle for constructing a complex biaryl backbone, which is a core structural feature of the final active pharmaceutical ingredient.

Additionally, the broader class of aryl sulfonamides, which can be synthesized from aryl sulfonates, are prevalent motifs in medicinal chemistry. nih.govnih.gov A plausible synthetic route involves the conversion of this compound to the corresponding amine or substituted amine via a transition metal-catalyzed amination, which is then followed by sulfonylation to produce a wide array of sulfonamide derivatives for biological screening. This highlights the role of the sulfonate ester as a critical branching point in a synthetic sequence, enabling access to diverse compound libraries.

Catalytic Applications and Ligand Design

While this compound is primarily a substrate, its interaction with catalytic systems provides valuable insights. Moreover, the benzenesulfonate structural unit is relevant in the rational design of sophisticated catalyst ligands.

Utilization in Transition Metal Catalysis

The principal role of this compound in this context is as an electrophilic substrate. Its reaction profile in palladium-, nickel-, or copper-catalyzed cross-coupling reactions helps to elucidate catalytic mechanisms and optimize reaction conditions. researchgate.netacs.org The key step involving the substrate is the oxidative addition of its carbon-oxygen bond to the low-valent transition metal center. The efficiency of this step is influenced by the electronic nature of both the 2,4-dimethylphenyl ring and the benzenesulfonate leaving group. Studying these interactions allows chemists to develop more efficient and general catalytic systems for a broad range of substrates.

Design of Novel Catalytic Systems Based on Benzenesulfonate Scaffolds

The benzenesulfonate group itself can be incorporated into the structure of ligands to modulate the properties of a metal catalyst. While this compound is not a ligand, the fundamental chemistry of the sulfonate group is directly applicable to ligand design. mdpi.com

For example, sulfonate groups can be appended to phosphine ligands, such as in the case of sulfonated SPhos (sSPhos). The introduction of the sulfonate group serves several purposes:

Electronic Tuning : As a strongly electron-withdrawing group, the sulfonate moiety can alter the electron density at the metal center, thereby influencing the catalyst's reactivity, selectivity, and stability.

Solubility Modification : The ionic nature of the sulfonate group can impart water solubility to the ligand and the corresponding metal complex, enabling catalysis in aqueous or biphasic media, which is advantageous for green chemistry applications.

Non-covalent Interactions : The sulfonate group can participate in hydrogen bonding or ion pairing, which can help in directing the stereochemical outcome of a reaction. mdpi.com

By understanding the chemical behavior of simple molecules like this compound, chemists can better predict how the benzenesulfonate scaffold will perform when integrated into a complex ligand framework.

| Ligand Example | Role of Sulfonate Group | Impact on Catalysis |

|---|---|---|

| Sulfonated Phosphines (e.g., TPPTS) | Imparts water solubility | Enables aqueous-phase catalysis, simplifies catalyst separation. |

| Sulfonated SPhos (sSPhos) | Electronic modification, chirality induction | Influences enantioselectivity in asymmetric catalysis. mdpi.com |

Development of Functional Materials

The reactivity of the aryl sulfonate C-O bond is also exploited in polymer chemistry for the synthesis of high-performance functional materials.

Specifically, aryl sulfonates can serve as monomers or activated species in the synthesis of poly(arylene ether)s. lsu.eduresearchgate.net This class of polymers, which includes materials like poly(arylene ether sulfone)s, is known for its exceptional thermal stability, chemical resistance, and mechanical strength.

The synthesis of these polymers typically proceeds via a nucleophilic aromatic substitution (SNAr) step-growth polymerization. In this process, a bisphenol monomer is reacted with a di-activated aromatic monomer, where the activating groups are good leaving groups. While dihalides are common, disulfonates can also be used. The sulfonate group activates the aromatic ring towards nucleophilic attack by the phenoxide, leading to the formation of the characteristic ether linkage of the polymer backbone. researchgate.netnih.gov The use of monomers containing sulfonate functionality allows for precise control over polymer structure and properties, making it a key strategy in the field of advanced materials.

Exploration in Optoelectronic and Photonic Applications

Currently, there is a lack of specific research detailing the use of this compound in optoelectronic and photonic devices. However, the properties of related aryl sulfonates and polymers containing sulfonate groups suggest potential areas for future investigation. The electronic characteristics of the sulfonate group and the structural contribution of the dimethylphenyl group could, in principle, be leveraged in the design of novel organic materials for these applications.

The introduction of sulfonate groups into polymer backbones is a known strategy for modifying the electronic properties of materials. For instance, sulfonate-conjugated polyelectrolytes have been explored as interfacial layers in organic solar cells. The presence of sulfonate moieties can influence the work function of electrodes and enhance interfacial contact, thereby improving device efficiency. While this compound is a small molecule and not a polymer, its synthesis could be a step toward creating more complex molecules or polymers where the sulfonate group is strategically placed to influence charge transport or energy level alignment.

The table below summarizes the key functional groups of this compound and their potential relevance to optoelectronic and photonic applications, based on the properties of related compounds.

| Functional Group | Potential Role in Optoelectronics/Photonics |

| Benzenesulfonate | Modification of electronic properties, potential use in interfacial layers, tuning of dielectric properties. |

| Dimethylphenyl | Contribution to the structural backbone of larger molecules or polymers, influence on solubility and processability, potential for creating non-polar domains. |

It is important to reiterate that these are hypothetical applications based on the known functions of similar chemical structures. Experimental research would be necessary to validate any potential use of this compound in these fields.

Contribution to Polymer Chemistry Research (e.g., monomer precursors)

The potential contributions of this compound to polymer chemistry are more directly inferable from the known reactivity of its precursors, 2,4-dimethylphenol (B51704) and benzenesulfonyl chloride.

Role of Precursors in Polymer Synthesis:

2,4-Dimethylphenol: This compound is a known monomer or co-monomer in the synthesis of certain engineering plastics. For example, substituted phenols are used in the production of poly(phenylene oxide) (PPO), a high-performance thermoplastic with excellent thermal stability and mechanical properties. While 2,6-dimethylphenol (B121312) is the more common monomer for commercial PPO, the use of other isomers like 2,4-dimethylphenol can lead to polymers with modified properties. 2,4-dimethylphenol is also a feedstock for the manufacture of specialty modified phenolic resins and hindered phenol antioxidants, which are used as stabilizers for polymers.

Benzenesulfonyl Chloride: This reagent is utilized in polymer chemistry as a coupling agent for the preparation of sulfonated polymers. These polymers are important for applications such as ion exchange membranes and fuel cells. Additionally, benzenesulfonyl chloride can act as a chain transfer agent in radical polymerization, which allows for the control of the molecular weight of the resulting polymer.

This compound as a Potential Monomer Precursor:

Aryl sulfonate esters can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, which are fundamental processes in the synthesis of many polymers. Although not a widely cited example, this compound could potentially serve as a monomer or a precursor to a monomer in step-growth polymerization. For instance, the benzenesulfonate group can act as a leaving group in certain nucleophilic aromatic substitution reactions, which could be a route to forming ether linkages in a polymer backbone.

Furthermore, the field of "click chemistry," particularly the SuFEx (Sulfur(VI) Fluoride Exchange) reaction, has opened new avenues for the efficient synthesis of polysulfonates and polysulfates. While this specific molecule has not been highlighted, the general class of aryl sulfonates is relevant to this area of research for creating new polymers with precisely controlled structures.

The following table outlines the properties of the precursors of this compound and their relevance to polymer chemistry.

| Precursor | CAS Number | Molecular Formula | Role in Polymer Chemistry |

| 2,4-Dimethylphenol | 105-67-9 | C₈H₁₀O | Monomer for modified poly(phenylene oxide)s and phenolic resins; precursor for antioxidants. |

| Benzenesulfonyl chloride | 98-09-9 | C₆H₅ClO₂S | Coupling agent for sulfonated polymers; chain transfer agent in radical polymerization. |

Future Research Directions and Emerging Areas

Development of Novel Synthetic Methodologies for Sustainable Production

The synthesis of aryl sulfonates has traditionally involved methods that can be lengthy and environmentally taxing. Research has highlighted that some multi-step preparations are "long and tedious," creating a demand for more efficient and sustainable alternatives. nih.govacs.org Future efforts will likely focus on developing "green" synthetic routes that minimize waste and avoid hazardous materials.

Promising approaches include catalyst- and solvent-free reactions, which have been successfully applied to related compounds, offering high yields in short reaction times. researchgate.net The use of water as a solvent with simple alkalis like sodium hydroxide (B78521) or potassium carbonate represents another environmentally benign strategy. eurjchem.com Furthermore, photocatalysis presents a modern technique for synthesizing sulfonate esters, utilizing light to drive reactions under mild conditions. acs.org A key goal is the reduction of environmental pollution by moving away from traditional methods, such as those using iron powder for reduction steps. google.com

Table 1: Comparison of Modern Synthetic Strategies for Sulfonate Esters

| Synthetic Strategy | Key Features | Potential Advantages for Sustainable Production |

|---|---|---|

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often under thermal conditions. researchgate.net | Reduces solvent waste, lowers costs, simplifies purification. |

| Aqueous Phase Synthesis | Utilizes water as the reaction medium, often with a simple base. eurjchem.com | Environmentally friendly, non-toxic, and inexpensive solvent. |

| Photocatalysis | Employs a photocatalyst and light to initiate the reaction. acs.org | Mild reaction conditions, high functional group tolerance. |

| Electro-oxidation | Uses electricity to drive the formation of aryl sulfonate esters from sodium arenesulfinates and phenols. eurjchem.com | Avoids the need for chemical oxidants. |

Advanced Mechanistic Investigations Using Ultrafast Spectroscopy and Single-Molecule Techniques

A thorough understanding of reaction mechanisms is critical for optimizing existing applications and discovering new ones. Kinetic studies on aryl benzenesulfonates have begun to unravel the factors that control reaction pathways, such as competitive S–O versus C–O bond cleavage. cdnsciencepub.comacs.org However, many of these investigations rely on traditional kinetic analysis.

The future of mechanistic studies lies in the application of advanced spectroscopic techniques. Ultrafast time-resolved infrared (TRIR) spectroscopy, which operates on picosecond to nanosecond timescales, is a powerful tool for observing the dynamics of short-lived reaction intermediates and spin state changes in organometallic reactions. nih.gov Another cutting-edge method is ultrafast transient absorption-spectroelectrochemistry (TA-SEC), which allows for the study of the excited-state relaxation dynamics of reactive species generated in situ. researchgate.net Applying these femtosecond-to-nanosecond techniques to the reactions of 2,4-Dimethylphenyl benzenesulfonate (B1194179) could provide unprecedented insight into its photochemistry, catalytic cycles, and degradation pathways. This is particularly relevant for its use in applications like high-resolution photolithography, where understanding the initial photo-induced events is crucial. researchgate.net

Integration of Machine Learning and AI in Compound Design and Property Prediction

Exploration of Novel Reactivity and Unconventional Applications

Aryl sulfonate esters are recognized for their versatility as synthetic intermediates and as functional components in a variety of materials and bioactive molecules. eurjchem.comontosight.aimdpi.com Research has demonstrated their utility in several key areas, providing a foundation for exploring new applications for 2,4-Dimethylphenyl benzenesulfonate.

One significant area is in materials science, where imino/imido benzenesulfonate derivatives are used as photoacid generators (PAGs) in "single-component" chemically amplified resists for advanced electron beam and EUV lithography. researchgate.net Another major field is medicinal chemistry, where sulfonate scaffolds have been investigated for their anticancer activity, with some derivatives showing the ability to arrest the cell cycle and induce apoptosis. nih.govnih.gov Additionally, aryl sulfonates are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. mdpi.comthieme-connect.detandfonline.com Future work could focus on designing novel this compound derivatives for use as highly sensitive photoresists, as targeted enzyme inhibitors, or as specialized reagents in complex molecule synthesis.

Computational Screening and Rational Design of Next-Generation Derivatives

Rational design, aided by computational screening, offers a powerful strategy for developing next-generation materials and drugs based on the this compound scaffold. This approach uses computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling to design and evaluate new molecules virtually before they are synthesized in the lab. nih.govresearchgate.netresearchgate.net

This methodology has been successfully applied to design new pyrimidine (B1678525) sulfonate esters with potential pesticidal activity and to develop benzenesulfonic acid derivatives as inhibitors of human neutrophil elastase. mdpi.comnih.gov By creating virtual libraries of this compound derivatives and screening them for desired properties—such as binding affinity to a biological target or specific electronic properties for materials applications—researchers can prioritize the most promising candidates for synthesis. researchgate.net This in silico approach significantly accelerates the discovery pipeline, reduces costs, and allows for the creation of highly tailored molecules for specific functions, from advanced nanozymes to next-generation biosensors. chemrxiv.orgnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-diamino benzene (B151609) sulfonic acid |

| 4-Nitrodiphenylsulfonates |

| 1-phenylimidazolidin-2-one |

| tetrahydro-3-phenylpyrimidin-2(1H)-one |

| 4-(2-Oxoimidazolidin-1-yl)benzene-1-sulfonyl chloride |

| 4-(tetrahydro-2-oxopyrimidin-1(2H)-yl)benzene-1-sulfonyl chloride |

| Combretastatin A-4 |

| 4-(tert-butyl)phenyl 4-chlorobenzenesulfonate |

| o-tolyl 4-chlorobenzenesulfonate |

| Ethyl glycolate |

| Benzyl chloride |

| Sodium 2-formylbenzenesulfonate |

| Aniline |

| 4-methoxy aniline |

| 2,4-dinitrophenyl X-substituted-benzenesulfonates |

| Y-substituted-phenyl benzenesulfonates |

| 4-oxypyridine |

| Anthraquinone-2-sulfonate (AQS) |

| Anthrahydroquinone-2-sulfonate (AH2QS) |

| Methanesulfonic acid |

| p-toluenesulfonic acid monohydrate |

| 2,6-lutidine |

| Quinazoline sulfonates |

| 1-Phenylsulfonylbenzotriazole |

| N-phenyl-N′-(2-chloroethyl)urea |

| 2-chloronicotinic acid |

| (E)-2-(((3,4-dichlorophenyl)imino)methyl)phenol |

| (E)-4-(((2,4-dimethylphenyl)imino)methyl)phenol |

| 3,3′,5,5′-tetramethylbenzidine (TMB) |

| 2-(4-methylbenzamido)benzenesulfonic acid |

| 2-(2-(4-(trifluoromethyl)phenyl)acetamido)benzenesulfonic acid |

| N-ethyl-N-isopropylpropan-2-aminium 2-(3-(4-(trifluoromethoxy)phenyl)ureido)benzenesulfonate |

| trisodium tri(2,4-dimethyl-5-sulfonatophenyl)phosphine |

| 5-iodouridine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.